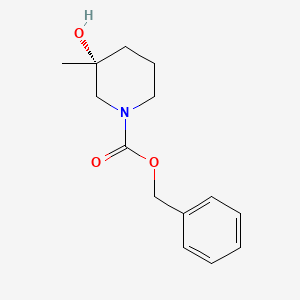

benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves copper-catalyzed coupling between corresponding benzyl halides and alkynoic acids under ligand-free conditions . This methodology is suitable for aromatic and cinnamic acids, and the desired esters could be obtained in good yields .Molecular Structure Analysis

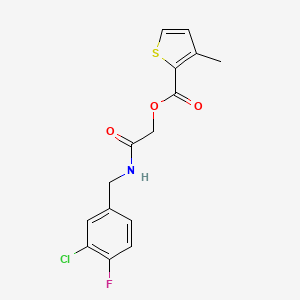

The molecular structure of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate is composed of a benzyl group, a hydroxy group, a methyl group, and a carboxylate group. The benzyl group features a benzene ring attached to a methylene group .Chemical Reactions Analysis

The chemical reactions involving benzyl compounds are complex and can involve various mechanisms. For example, the addition of O (3 P) to the methylene site in benzyl produces a highly vibrationally excited adduct, which can β-scission to benzaldehyde + H and phenyl + HCHO .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate is an important intermediate in the synthesis of novel compounds with potential pharmacological interest. For example, it has been utilized in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550, showcasing its role in creating compounds with significant biological activities (Chen Xin-zhi, 2011). This process involves multiple steps, starting from readily available reagents and proceeding through substitution, reduction, oxidation, and acylation steps, highlighting its versatility and potential for industrial scale-up due to the simplicity and high yield of the method.

Application in Organic Synthesis

The compound has been involved in studies for the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, indicating its use in the synthesis of compounds with applications as therapeutic agents for various conditions (Ibenmoussa et al., 1998). Additionally, its derivatives have been explored for the synthesis of diverse bioactive molecules, including emetine-like antiepileptic agents and herbicides, underscoring the broad applicability in medicinal chemistry and agriculture.

Role in Medicinal Chemistry

Research has also focused on the enantioselective synthesis of derivatives, such as the work by Wang et al. (2018), where asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate was investigated. This study emphasizes the importance of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate and its derivatives in the preparation of biologically active compounds, showcasing the potential for creating chiral molecules with pharmaceutical relevance (Wang et al., 2018).

Contribution to Biochemistry

In biochemistry, the protecting group effects of such compounds on the stability of piperidinium ions have been studied, providing insights into the electronic characteristics of protecting groups and their influence on glycosylation chemistry. This research aids in understanding the "armed-disarmed" concept in carbohydrate chemistry, highlighting the compound's contribution to the field (Heuckendorff, Pedersen, & Bols, 2010).

Safety And Hazards

Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Eigenschaften

IUPAC Name |

benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(17)8-5-9-15(11-14)13(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKWYVSEDPFHGW-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2590573.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea](/img/structure/B2590577.png)

![2-chloro-N-{4-methyl-2-[2-(4-methylphenyl)diazen-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2590579.png)

![Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2590582.png)

![2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B2590584.png)

![N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2590585.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2590590.png)